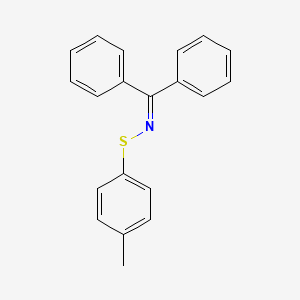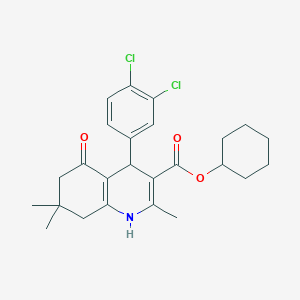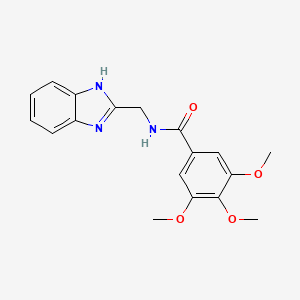![molecular formula C19H12Br3N5OS B11697631 (4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, brominated phenyl compounds, and various catalysts to facilitate the formation of the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The presence of multiple substituents allows for various substitution reactions, particularly on the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl or thiazole rings.
Aplicaciones Científicas De Investigación
(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their substituents and overall reactivity.
Other Thiazole Derivatives: Compounds with thiazole rings that exhibit different biological and chemical properties.
Propiedades
Fórmula molecular |
C19H12Br3N5OS |
|---|---|
Peso molecular |
598.1 g/mol |
Nombre IUPAC |
5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Br3N5OS/c1-10-16(24-25-17-13(21)7-12(20)8-14(17)22)18(28)27(26-10)19-23-15(9-29-19)11-5-3-2-4-6-11/h2-9,26H,1H3 |
Clave InChI |
HNFNKMHIMBUIFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)
![N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11697572.png)
![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)

![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697605.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)

